2,5-Diisopropylphenol

Beschreibung

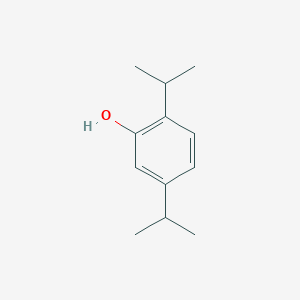

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFNUNYPYULIJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073483 | |

| Record name | Phenol, 2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35946-91-9 | |

| Record name | 2,5-Diisopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35946-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diisopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035946919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,5-bis(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diisopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4WT3D9GR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95.5 °C | |

| Record name | 2,5-Diisopropylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032579 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Diisopropylphenol: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diisopropylphenol is an organic compound of significant interest in pharmaceutical research, primarily as a known impurity and regioisomer of the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol).[1] Understanding the chemical properties, structure, and biological interactions of this compound is crucial for the quality control of propofol formulations and for exploring its own potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, structural details, and detailed experimental protocols for its synthesis, analysis, and evaluation of its biological activity.

Chemical Structure and Identification

This compound is a phenol (B47542) derivative with two isopropyl groups attached to the benzene (B151609) ring at positions 2 and 5.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,5-di(propan-2-yl)phenol | [2] |

| Synonyms | 2,5-bis(1-methylethyl)phenol, Propofol impurity D | [1][3] |

| CAS Number | 35946-91-9 | [1][4] |

| Molecular Formula | C₁₂H₁₈O | [1][4] |

| Molecular Weight | 178.27 g/mol | [1][4] |

| Appearance | Solid, colorless to pale yellow liquid | [2][5] |

| Melting Point | 95.5 °C to 118-119 °C | [1][2][6] |

| Boiling Point | 263 °C at 760 mmHg | [1] |

| Density | 0.948 g/cm³ | [1] |

| Solubility | Slightly soluble in DMSO and Methanol. Limited solubility in water. Soluble in organic solvents. | [1][5][7] |

| pKa | 10.55 ± 0.10 (Predicted) | [1] |

| InChI | InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3 | [2][8] |

| SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)O | [2][8] |

Synthesis and Purification

The primary route for the synthesis of diisopropylphenols is the Friedel-Crafts alkylation of phenol with propylene (B89431) or an isopropylating agent like isopropanol, typically in the presence of an acid catalyst. This reaction often yields a mixture of isomers, including this compound, 2,6-diisopropylphenol (propofol), and 2,4-diisopropylphenol. The separation of these isomers is a significant challenge in the production of pure propofol.

References

- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 2. marinebiology.pt [marinebiology.pt]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. seoho.biz:5000 [seoho.biz:5000]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

A Comprehensive Technical Guide to 2,5-Diisopropylphenol

For researchers, scientists, and professionals in drug development, this guide provides an in-depth overview of 2,5-Diisopropylphenol, a significant organic compound with diverse applications. This document details its chemical identity, physicochemical properties, synthesis methodologies, and its role in pharmaceutical analysis and biological systems.

Core Data Summary

Chemical Identifier: this compound CAS Number: 35946-91-9[1][2][3][4][5][6][7]

Synonyms:

-

2,5-Bis(propan-2-yl)phenol[1]

-

2,5-Di(Propan-2-Yl)Phenol[1]

-

Phenol (B47542), 2,5-bis(1-methylethyl)-[1][2]

-

Phenol, 2,5-diisopropyl-[1]

-

Propofol (B549288) Impurity D[1][2]

-

Einecs 252-807-4[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈O | [1][2][5] |

| Molecular Weight | 178.27 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid or solid | [1][8] |

| Melting Point | 95.5 °C (as solid) | [8] |

| Boiling Point | 263 °C at 760 mmHg | [2][4] |

| Density | 0.948 g/cm³ | [2] |

| Flash Point | 119.9 °C | [2] |

| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol); limited solubility in water | [1][2] |

| pKa | 10.55 ± 0.10 (Predicted) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the isopropylation of phenol. While specific protocols for the 2,5-isomer are not extensively detailed in publicly available literature, the synthesis of its structural isomer, 2,6-diisopropylphenol (Propofol), provides a well-documented framework. The methodologies can be adapted to favor the formation of the 2,5-isomer by adjusting reaction conditions.

Representative Synthesis: Friedel-Crafts Alkylation of Phenol

This method involves the electrophilic substitution of isopropyl groups onto the phenol ring using an alkylating agent in the presence of an acid catalyst.

Materials:

-

Phenol

-

Isopropyl alcohol (or propene)

-

Acid catalyst (e.g., H-beta zeolite, H-mordenite, Cs2.5H0.5PW12O40/K-10 clay)[9][10]

-

Solvent (if applicable, e.g., for liquid-phase reactions)

-

Reaction vessel (e.g., fixed-bed reactor for vapor-phase, autoclave for liquid-phase)[5][6]

-

Purification apparatus (e.g., distillation column, chromatography system)

Experimental Workflow:

General workflow for the synthesis of diisopropylphenol isomers.

Detailed Methodology:

-

Catalyst Preparation: The selected acid catalyst (e.g., H-beta zeolite) is activated according to standard procedures, which may involve calcination at elevated temperatures.

-

Reaction Setup: For a vapor-phase reaction, phenol and isopropyl alcohol are vaporized and fed into a fixed-bed reactor containing the catalyst.[6] For a liquid-phase reaction, the reactants and catalyst are charged into an autoclave.[5]

-

Reaction Conditions: The reaction temperature, pressure, and molar ratio of phenol to isopropyl alcohol are critical parameters that influence the isomer distribution. Optimization of these conditions is necessary to maximize the yield of this compound.[6]

-

Product Recovery: After the reaction, the product mixture is cooled and collected. The catalyst is separated by filtration.

-

Purification: The crude product, which contains a mixture of isopropylphenol isomers (2-isopropylphenol, 4-isopropylphenol, 2,4-, 2,5-, 2,6-diisopropylphenol, and 2,4,6-triisopropylphenol), is subjected to purification. This is typically achieved by fractional distillation under reduced pressure, followed by chromatographic techniques to isolate this compound.

Analytical Methods

As an impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol), robust analytical methods are essential for the detection and quantification of this compound in pharmaceutical formulations.

Gas Chromatography-Mass Spectrometry (GC/MS)

GC/MS is a standard technique for the analysis of volatile and semi-volatile compounds like diisopropylphenol isomers.

Experimental Protocol Outline:

-

Sample Preparation: The sample containing this compound is dissolved in a suitable organic solvent. For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column) to separate the different isomers based on their boiling points and interactions with the stationary phase.

-

MS Detection: The separated compounds are introduced into a mass spectrometer for detection and identification. The mass spectrum of this compound will show a characteristic fragmentation pattern, allowing for its unambiguous identification.

-

Quantification: Quantification is typically performed using a calibration curve prepared with certified reference material of this compound.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and can be used for the analysis of this compound, especially in complex matrices like biological fluids.[3][11]

Experimental Workflow:

Analytical workflow for this compound using LC-MS/MS.

Biological Activity and Signaling Pathways

While the biological activity of this compound is not as extensively studied as its 2,6-isomer (propofol), it is known to possess antioxidant properties and interact with biological membranes.[12] Its structural similarity to propofol suggests potential interactions with neuronal receptors.

Propofol is known to exert its anesthetic effects primarily through the potentiation of the γ-aminobutyric acid type A (GABA-A) receptor, which is the major inhibitory neurotransmitter receptor in the central nervous system.[4] It also inhibits the N-methyl-D-aspartate (NMDA) receptor, a key excitatory receptor.[10] this compound also interacts with the GABA-A receptor, although its effects differ from those of propofol.[12]

Putative Mechanism of Action at the Synapse

The following diagram illustrates the general mechanism by which phenolic anesthetics like diisopropylphenol isomers are thought to modulate synaptic transmission.

References

- 1. env.go.jp [env.go.jp]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. mobile.labmedica.com [mobile.labmedica.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. This compound Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]

- 8. Propofol - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stork: A study of analytical methods for the determination of propofol in blood [storkapp.me]

- 12. Buy this compound | 35946-91-9 [smolecule.com]

synthesis of 2,5-Diisopropylphenol from phenol

An In-depth Technical Guide to the Synthesis of 2,5-Diisopropylphenol from Phenol (B47542)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant isomer of diisopropylphenol, primarily known as an impurity in the industrial production of the anesthetic propofol (B549288) (2,6-diisopropylphenol). The synthesis is predominantly achieved through the Friedel-Crafts alkylation of phenol with an isopropylating agent. This document details the underlying reaction mechanisms, explores the critical parameters influencing isomer distribution, and presents detailed experimental protocols. Furthermore, it addresses the significant challenges in the purification of this compound from its isomers and discusses various analytical techniques for its characterization. The guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who are interested in the selective synthesis and purification of this specific diisopropylphenol isomer.

Introduction

This compound is an aromatic organic compound characterized by a phenol ring substituted with two isopropyl groups at the 2 and 5 positions. While its sibling isomer, 2,6-diisopropylphenol (propofol), is a widely used intravenous anesthetic, this compound is primarily recognized as a process-related impurity in propofol synthesis[1][2]. Understanding the synthesis of this compound is crucial for the development of strategies to either minimize its formation during propofol production or to selectively synthesize it for other potential applications. The synthesis of diisopropylphenols from phenol is a classic example of electrophilic aromatic substitution, where the regioselectivity is highly dependent on the reaction conditions.

Reaction Mechanism and Signaling Pathways

The synthesis of this compound from phenol proceeds via a Friedel-Crafts alkylation reaction. This reaction involves the electrophilic attack of an isopropyl carbocation on the electron-rich phenol ring. The reaction can be catalyzed by Brønsted or Lewis acids.

Generation of the Isopropyl Carbocation

The isopropyl carbocation is typically generated from an isopropylating agent such as isopropanol (B130326) or propylene (B89431) in the presence of an acid catalyst.

-

From Isopropanol: In the presence of a strong acid (e.g., H₂SO₄), isopropanol is protonated, followed by the loss of a water molecule to form a secondary isopropyl carbocation.

-

From Propylene: Propylene can be protonated by an acid catalyst to directly form the isopropyl carbocation.

Electrophilic Aromatic Substitution

The isopropyl carbocation then acts as an electrophile and attacks the phenol ring. The hydroxyl group of phenol is an activating, ortho-, para-directing group. The initial isopropylation of phenol primarily yields 2-isopropylphenol (B134262) and 4-isopropylphenol (B134273). A second isopropylation on these mono-substituted phenols leads to the formation of various diisopropylphenol isomers, including this compound.

The formation of this compound occurs from the isopropylation of either 2-isopropylphenol at the para-position or 4-isopropylphenol at one of the ortho-positions.

Thermodynamic vs. Kinetic Control

The distribution of diisopropylphenol isomers is governed by the principles of thermodynamic and kinetic control[1][3][4][5][6].

-

Kinetic Control: At lower temperatures and shorter reaction times, the product distribution is determined by the relative rates of formation of the different isomers. The kinetically favored products are typically the ortho-substituted isomers due to the directing effect of the hydroxyl group.

-

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible, allowing for isomerization of the products. The product distribution then reflects the relative thermodynamic stabilities of the isomers. The 2,4- and this compound isomers are generally considered to be more thermodynamically stable than the 2,6-isomer due to reduced steric hindrance[7]. Therefore, higher temperatures are expected to favor the formation of this compound.

Experimental Protocols

While most published protocols focus on maximizing the yield of 2,6-diisopropylphenol, the following protocol is a generalized procedure for the synthesis of a mixture of diisopropylphenols, with conditions that can be adjusted to favor the formation of the 2,5-isomer based on the principles of thermodynamic control.

General Procedure for Friedel-Crafts Isopropylation of Phenol

Materials:

-

Phenol

-

Isopropanol or Propylene

-

Acid Catalyst (e.g., Sulfuric Acid, Phosphoric Acid, or a solid acid catalyst like a zeolite)

-

Organic Solvent (e.g., Toluene, Xylene)

-

Deionized Water

-

Drying Agent (e.g., Anhydrous Sodium Sulfate or Magnesium Sulfate)

Procedure:

-

Reaction Setup: A suitable reactor (e.g., a three-necked round-bottom flask or a pressure reactor) is equipped with a mechanical stirrer, a condenser, a thermometer, and an addition funnel (for liquid isopropylating agents) or a gas inlet tube (for propylene).

-

Charging Reactants: The reactor is charged with phenol and the acid catalyst.

-

Heating: The mixture is heated to the desired reaction temperature. To favor the formation of this compound, a higher temperature in the range of 180-220°C is recommended.

-

Addition of Isopropylating Agent: Isopropanol is added dropwise to the reaction mixture, or propylene gas is bubbled through the mixture at a controlled rate. The reaction is typically exothermic, and the addition rate should be controlled to maintain the desired temperature.

-

Reaction: The reaction mixture is stirred at the set temperature for a prolonged period (e.g., 4-8 hours) to allow for thermodynamic equilibration of the isomers.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction is quenched by the slow addition of water. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product, a mixture of diisopropylphenol isomers, is then purified.

Quantitative Data

The selective synthesis of this compound is challenging, and most of the available quantitative data focuses on the production of 2,6-diisopropylphenol. However, some studies provide insights into the isomer distribution under various conditions.

| Catalyst | Alkylating Agent | Temperature (°C) | Phenol Conv. (%) | 2,6-DIPP Sel. (%) | Other DIPP Isomers Sel. (%) | Reference |

| H-beta | Isopropanol | 260 | 94 | 56 | 44 (including 2,4- and 2,5-DIPP) | [8][9][10][11] |

| H-mordenite | Isopropanol | 260 | 68 | 43 | 57 (including 2,4- and 2,5-DIPP) | [8][10][11] |

| AlCl₃ | Propylene | 300 | High | Low | High (mixture of isomers) | [12] |

| Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Isopropanol | 200 | High | High (for 2,6-DIPP) | Low (for other isomers) | [13][14][15] |

Note: The selectivity for "Other DIPP Isomers" includes 2,4-diisopropylphenol, this compound, and other polyalkylated phenols. The data highlights that while catalysts can be optimized for 2,6-DIPP, a significant portion of other isomers, including 2,5-DIPP, is often formed. To increase the yield of this compound, reaction conditions should be shifted towards thermodynamic control, which generally involves higher temperatures and longer reaction times than those optimized for 2,6-DIPP production.

Purification

The purification of this compound from the reaction mixture is a significant challenge due to the close boiling points of the diisopropylphenol isomers.

| Isomer | Boiling Point (°C) |

| 2,4-Diisopropylphenol | ~252 |

| This compound | ~255 |

| 2,6-Diisopropylphenol | 256 |

| 3,5-Diisopropylphenol | ~261 |

Table 2: Boiling points of diisopropylphenol isomers.

The primary methods for purification include:

-

Fractional Distillation: High-efficiency fractional distillation under reduced pressure is the most common method used to separate the isomers. However, due to the small differences in boiling points, this requires a column with a high number of theoretical plates and is often a difficult and energy-intensive process[16].

-

Crystallization: this compound is a solid at room temperature. This property can be exploited for purification. Cooling a concentrated solution of the isomer mixture may lead to the crystallization of this compound. The choice of solvent is critical for successful crystallization.

-

Chromatography: Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for the separation of small quantities of the isomers for analytical or research purposes. However, these methods are generally not scalable for industrial production.

-

Derivative Formation: In some cases, the isomers can be converted into derivatives (e.g., esters) which may have more distinct physical properties, facilitating their separation by crystallization or distillation. The desired isomer can then be regenerated from the purified derivative[6].

Conclusion

The synthesis of this compound from phenol is intrinsically linked to the production of its isomers, particularly the anesthetic propofol. While the Friedel-Crafts alkylation is the standard synthetic route, achieving high selectivity for the 2,5-isomer requires a careful manipulation of reaction conditions to favor thermodynamic control. This typically involves employing higher reaction temperatures and longer reaction times. The major hurdle in obtaining pure this compound lies in its separation from the other diisopropylphenol isomers, which have very similar physical properties. A combination of advanced distillation techniques and crystallization is often necessary to achieve high purity. This guide provides a foundational understanding for researchers and professionals aiming to either selectively synthesize this compound or to control its formation as an impurity in related chemical processes. Further research into novel catalytic systems and more efficient separation technologies is warranted to improve the selective synthesis and purification of this compound.

References

- 1. youtube.com [youtube.com]

- 2. Separation of diisopropylnaphthalene isomers [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US20230159420A1 - Manufacturing and purification technology for high purity propofol - Google Patents [patents.google.com]

- 8. Propofol [webbook.nist.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. EP0511947B1 - Process for the purification of 2,6-diisopropyl phenol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation for 2,5-Diisopropylphenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-diisopropylphenol via Friedel-Crafts alkylation. This document delves into the reaction's core principles, detailed experimental methodologies, and the critical parameters influencing the regioselectivity of the isopropylation of phenol (B47542).

Introduction

The Friedel-Crafts alkylation of phenols is a cornerstone of synthetic organic chemistry, enabling the introduction of alkyl groups onto the aromatic ring. The synthesis of diisopropylphenol isomers is of significant industrial interest. While the 2,6-isomer, Propofol, is a widely used anesthetic, the 2,5-isomer also holds potential in various applications, including as a precursor in the synthesis of more complex molecules in the pharmaceutical and agricultural sectors.[1]

The synthesis of this compound presents a significant regioselectivity challenge. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to a mixture of di-substituted isomers, with the 2,4- and 2,6-diisopropylphenols often being the major products. Achieving a high yield of the 2,5-isomer requires a thorough understanding of the interplay between kinetic and thermodynamic control, catalyst selection, and reaction conditions.

The Reaction Mechanism: An Electrophilic Aromatic Substitution

The Friedel-Crafts alkylation of phenol with an isopropylating agent, such as isopropanol (B130326) or propylene, proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Brønsted or Lewis acid.

The key steps of the reaction are:

-

Formation of the Electrophile: The acid catalyst protonates the isopropylating agent (e.g., isopropanol), which then loses a molecule of water to form a secondary isopropyl carbocation.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the isopropyl carbocation. This attack is directed to the ortho and para positions due to the activating and directing effect of the hydroxyl group.

-

Deprotonation: A base (which can be a weakly basic solvent or another phenol molecule) removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the isopropylphenol product.

To obtain this compound, a second isopropylation occurs on a mono-isopropylphenol intermediate, typically p-isopropylphenol.

References

The Natural Occurrence and Biological Significance of 2,5-Diisopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diisopropylphenol, a monoterpenoid, is a naturally occurring phenolic compound that has garnered interest due to its structural similarity to the widely used anesthetic, propofol (B549288) (2,6-diisopropylphenol). While not as extensively studied as its isomer, this compound is found in the essential oils of certain aromatic plants and is implicated in various biological processes. This technical guide provides a comprehensive overview of the natural occurrence, proposed biosynthesis, and known biological activities of this compound. Detailed experimental protocols for its isolation and identification from natural sources are presented, along with a summary of its interactions with biological systems.

Natural Occurrence

The primary documented natural source of this compound is the essential oil of Thymbra capitata, a plant commonly known as Spanish oregano or conehead thyme.[1][2] This aromatic shrub is native to the Mediterranean region and its essential oil is characterized by a high concentration of phenolic monoterpenes, primarily carvacrol (B1668589) and thymol.[3][4] While this compound is a minor constituent of this essential oil, its presence is consistently reported in detailed chemical analyses.

Besides its botanical origin, this compound is also considered an endogenous metabolite in animals, potentially arising from lipid peroxidation processes.[5]

Table 1: Documented Natural Sources of this compound

| Source Organism | Part of Organism | Method of Detection | Reference(s) |

| Thymbra capitata (Spanish Oregano) | Aerial parts (leaves and flowers) | Gas Chromatography-Mass Spectrometry (GC-MS) | [1][3][4] |

| Animal tissues (endogenous) | Not specified | Inferred from metabolic databases | [5] |

Biosynthesis

The biosynthetic pathway of this compound in plants has not been explicitly elucidated. However, based on the well-established pathways of structurally related monoterpenoids in the Lamiaceae family, a putative pathway can be proposed. The biosynthesis of the p-cymene (B1678584) scaffold, a key precursor, is known to originate from the mevalonate (B85504) (MVA) pathway.

Geranyl pyrophosphate (GPP), a central intermediate in terpenoid biosynthesis, undergoes cyclization to form monoterpenes such as γ-terpinene. Subsequent dehydrogenation steps lead to the formation of p-cymene. It is hypothesized that p-cymene then undergoes hydroxylation and subsequent isopropylation to yield this compound.

Experimental Protocols

The isolation and identification of this compound from its primary natural source, Thymbra capitata, typically involves the extraction of the essential oil followed by chromatographic and spectrometric analysis.

Isolation of Essential Oil by Hydrodistillation

This protocol is adapted from methodologies described for the analysis of essential oils from Thymbra and Thymus species.[3]

Materials and Equipment:

-

Fresh or air-dried aerial parts of Thymbra capitata

-

Clevenger-type apparatus

-

Heating mantle

-

Distilled water

-

Anhydrous sodium sulfate (B86663)

-

Glass vials for storage

Procedure:

-

Weigh approximately 100 g of the plant material and place it in a 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask.

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask using the heating mantle to boil the water and generate steam.

-

Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.

-

After cooling, carefully collect the oil layer.

-

Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at 4°C until analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the typical parameters used for the analysis of Thymbra capitata essential oil.[3][6]

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Fused-silica capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL of a 1% solution of the essential oil in hexane (B92381) (split ratio 1:50).

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 3°C/min.

-

Final hold: 240°C for 10 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230°C.

-

Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Compound Identification: Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

Quantification: The relative percentage of this compound in the essential oil is calculated from the peak area in the GC-FID chromatogram using the normalization method, assuming a response factor of one for all components. For absolute quantification, a calibration curve should be prepared using a certified reference standard of this compound.

Biological Activities and Signaling Pathways

While research specifically focused on this compound is limited, existing studies and its structural similarity to other phenolic compounds suggest several biological activities.

Antioxidant Properties

This compound is reported to possess antioxidant properties, acting as a free radical scavenger.[7] This activity is attributed to the phenolic hydroxyl group, which can donate a hydrogen atom to neutralize free radicals, thereby forming a more stable phenoxyl radical.[7] This mechanism is characteristic of chain-breaking antioxidants that interrupt the propagation of lipid peroxidation.[7] However, its antioxidant potency is considered to be lower than that of its isomer, propofol.[7]

Interaction with Biological Membranes

Due to its lipophilic nature, this compound is expected to interact with biological membranes.[7][8] Such interactions can alter membrane fluidity and permeability, which may, in turn, influence the function of membrane-bound proteins such as receptors and ion channels.[9][10][11][12] Studies on related phenolic compounds suggest that they can incorporate into the lipid bilayer, positioning themselves between phospholipid molecules.[9]

Modulation of GABA-A Receptors

The structural resemblance of this compound to propofol, a known positive allosteric modulator of the GABA-A receptor, suggests a potential interaction with this receptor complex.[13][14] Propofol enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization, which is the basis of its anesthetic effect.[5][15] While this compound exhibits only weak hypnotic effects, it is plausible that it interacts with the GABA-A receptor, albeit with lower affinity or efficacy than propofol.[7]

Conclusion

This compound is a naturally occurring monoterpenoid found in the essential oil of Thymbra capitata. Its biosynthesis is likely to follow the established pathways for related monoterpenes. While it is a minor component of its natural source, established protocols for essential oil analysis can be readily applied for its isolation and characterization. The biological activities of this compound, including its antioxidant properties and potential interactions with cell membranes and GABA-A receptors, warrant further investigation. For drug development professionals, its structural relationship to propofol makes it an interesting molecule for comparative studies to understand the structure-activity relationships of alkylphenols. Further research is needed to fully elucidate its physiological roles and therapeutic potential.

References

- 1. perfumerflavorist.com [perfumerflavorist.com]

- 2. Exaflor Negociant d'Huiles Essentielles et de Matières premières naturelles - SPANISH OREGANO OIL [exaflor.co]

- 3. Chemical composition and antifungal activity of the essential oil of Thymbra capitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of the GABAA receptor by propofol is independent of the gamma subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant and Antiproliferative Activities of the Essential Oils from Thymbra capitata and Thymus Species Grown in Portugal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy this compound | 35946-91-9 [smolecule.com]

- 8. Comparative Interactions of Anesthetic Alkylphenols with Lipid Membranes [scirp.org]

- 9. Effects of propofol and other GABAergic phenols on membrane molecular organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Insights into Polyphenol–Lipid Interactions: Chemical Methods, Molecular Aspects and Their Effects on Membrane Structures | MDPI [mdpi.com]

- 11. Biomembrane models and drug-biomembrane interaction studies: Involvement in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Membrane–drug interactions studied using model membrane systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Novel Bifunctional Alkylphenol Anesthetic Allows Characterization of γ-Aminobutyric Acid, Type A (GABAA), Receptor Subunit Binding Selectivity in Synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Propofol and flurazepam act synergistically to potentiate GABAA receptor activation in human recombinant receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Propofol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,5-Diisopropylphenol: A Structural Isomer of Propofol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Diisopropylphenol (2,5-DIPP), a structural isomer of the widely used anesthetic agent, propofol (B549288) (2,6-Diisopropylphenol). While structurally similar, the positional difference of one isopropyl group significantly alters its pharmacological profile. This document details the chemical and physical properties, synthesis, biological activities, and potential applications of 2,5-DIPP. Particular focus is placed on its comparative analysis with propofol, especially concerning its antioxidant properties and modulation of the GABA-A receptor. This guide is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, providing detailed experimental protocols and summarizing key data to facilitate further investigation into this intriguing molecule.

Introduction

This compound is an organic compound belonging to the class of aromatic monoterpenoids.[1] It is characterized by a phenol (B47542) ring substituted with two isopropyl groups at the 2 and 5 positions.[1] Its structural similarity to propofol, a cornerstone of modern anesthesia, has prompted interest in its biological activities.[2] Found in nature in plants such as Thymbra capitata, 2,5-DIPP is also recognized as a significant impurity in the synthesis of propofol, making its study relevant for quality control in pharmaceutical manufacturing.[1] This guide will explore the known scientific data on 2,5-DIPP, offering a detailed comparison with propofol to highlight the critical role of isomeric positioning on biological function.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 2,5-DIPP is fundamental to its application in research and development. The following tables summarize the key chemical and physical data for this compound and provide a comparative view with its isomer, propofol.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2,5-di(propan-2-yl)phenol[1] |

| Synonyms | 2,5-bis(1-methylethyl)phenol, Propofol EP Impurity D[3] |

| CAS Number | 35946-91-9[1] |

| Molecular Formula | C₁₂H₁₈O[1] |

| Molecular Weight | 178.27 g/mol [1] |

| InChI Key | VFNUNYPYULIJSN-UHFFFAOYSA-N[1] |

| SMILES | CC(C)C1=CC(=C(C=C1)C(C)C)O[1] |

Table 2: Physical Properties of this compound vs. Propofol

| Property | This compound | Propofol (2,6-Diisopropylphenol) |

| Physical State | Solid[3] | Liquid[2] |

| Melting Point | 95.5 °C[3] | 18 °C |

| Boiling Point | 115-120 °C[4] | 256 °C[2] |

| pKa | 10.55 ± 0.10 (Predicted) | 11.0[5] |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | Insoluble in water[5] |

Synthesis of this compound

The primary method for synthesizing diisopropylphenol isomers is through the Friedel-Crafts alkylation of phenol with propylene (B89431) or an isopropylating agent like isopropyl alcohol, in the presence of an acid catalyst.[1] The regioselectivity of this reaction is highly dependent on the reaction conditions, including temperature, catalyst, and the ratio of reactants, often leading to a mixture of isomers, including 2,5-DIPP, 2,4-DIPP, and the desired 2,6-DIPP (propofol).[6][7]

General Synthesis Workflow

The synthesis of diisopropylphenol isomers can be visualized as a two-step process where phenol is first mono-alkylated and then di-alkylated.

Figure 1: General workflow for the synthesis of diisopropylphenol isomers via Friedel-Crafts alkylation.

Experimental Protocol: Friedel-Crafts Isopropylation of Phenol

This protocol provides a general procedure for the synthesis of diisopropylphenol isomers. Optimization of reaction conditions is crucial for maximizing the yield of the desired isomer.

Materials:

-

Phenol

-

Isopropyl alcohol (or propylene gas)

-

Acid catalyst (e.g., H-beta zeolite, H-mordenite)[7]

-

Anhydrous solvent (e.g., toluene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Equipment for product purification (e.g., column chromatography)

Procedure:

-

Catalyst Activation: The acid catalyst (e.g., H-beta zeolite) is activated by calcination at high temperature (e.g., 550°C) for several hours to remove any adsorbed water.

-

Reaction Setup: A dried round-bottom flask is charged with phenol and the activated catalyst in an appropriate solvent.

-

Addition of Alkylating Agent: The flask is heated to the desired reaction temperature (e.g., 180-220°C).[7] Isopropyl alcohol is then added dropwise to the reaction mixture with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of phenol and the selectivity for the different diisopropylphenol isomers.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product, a mixture of isomers, is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate this compound.

-

Characterization: The structure and purity of the isolated 2,5-DIPP are confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

Biological Activity

The biological activities of 2,5-DIPP are of significant interest, primarily in comparison to propofol. Its antioxidant potential and its interaction with the GABA-A receptor are the most studied aspects.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[8]

Table 3: Comparative Antioxidant Activity

| Compound | Antioxidant Potency (Free Radical Scavenging) | Lipid Peroxidation Inhibition | IC₅₀ (DPPH Assay) |

| Propofol (2,6-DIPP) | High[9] | High[9] | Data not available |

| This compound | Moderate[9] | Moderate[9] | Data not available |

| 2,4-Diisopropylphenol | Low[9] | Low[9] | Data not available |

| 2-Isopropylphenol | Low[9] | Low[9] | Data not available |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of phenolic compounds.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Test compound (2,5-DIPP)

-

Standard antioxidant (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared and stored in the dark.

-

Preparation of Test and Standard Solutions: Serial dilutions of the test compound (2,5-DIPP) and the standard antioxidant are prepared in methanol.

-

Assay: In a 96-well plate, a small volume of the test or standard solution is mixed with the DPPH solution. A control well contains only methanol and the DPPH solution.

-

Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

GABA-A Receptor Modulation

Propofol is a potent positive allosteric modulator of the GABA-A receptor, which is the primary mechanism of its anesthetic action.[10] While 2,5-DIPP is also expected to interact with the GABA-A receptor, its potency is significantly lower than that of propofol.

Table 4: GABA-A Receptor Modulation

| Compound | Activity | Potency (EC₅₀/Kᵢ) |

| Propofol (2,6-DIPP) | Positive Allosteric Modulator | High (EC₅₀ in the low µM range) |

| This compound | Weak Modulator | Data not available |

Hypothetical Signaling Pathway

The interaction of alkylphenols like propofol and 2,5-DIPP with the GABA-A receptor enhances the effect of the endogenous neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Figure 2: A diagram illustrating the hypothetical positive allosteric modulation of the GABA-A receptor by 2,5-DIPP.

Experimental Protocol: Electrophysiological Recording of GABA-A Receptor Modulation

This protocol describes a method to assess the modulatory effects of compounds on GABA-A receptors expressed in a cellular system.

Materials:

-

Cell line expressing GABA-A receptors (e.g., HEK293 cells)

-

Patch-clamp electrophysiology setup

-

GABA

-

Test compound (2,5-DIPP)

-

External and internal recording solutions

Procedure:

-

Cell Culture: Cells expressing the desired GABA-A receptor subunits are cultured on coverslips.

-

Electrophysiology Setup: A coverslip with adherent cells is placed in the recording chamber of the patch-clamp setup and perfused with an external solution.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Baseline Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). A baseline current is established by applying a low concentration of GABA (e.g., EC₅-EC₁₀).

-

Compound Application: The test compound (2,5-DIPP) is co-applied with GABA at various concentrations.

-

Data Acquisition: The changes in the GABA-evoked current in the presence of the test compound are recorded.

-

Data Analysis: The potentiation or inhibition of the GABA-evoked current is quantified. A dose-response curve is generated to determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition) of the test compound.

Pharmacokinetics

Detailed pharmacokinetic studies on this compound are limited. However, based on its structural similarity to propofol, it is expected to be a lipophilic compound that undergoes hepatic metabolism, primarily through glucuronidation.[10] Its clearance and volume of distribution are likely to differ from propofol, contributing to its distinct pharmacological profile.

Table 5: Comparative Pharmacokinetic Parameters

| Parameter | This compound | Propofol (2,6-Diisopropylphenol) |

| Bioavailability (IV) | Not applicable | 100% |

| Volume of Distribution | Data not available | High (2-10 L/kg)[10] |

| Protein Binding | Data not available | 97-99% |

| Metabolism | Expected to be hepatic (glucuronidation) | Hepatic (primarily glucuronidation)[10] |

| Elimination Half-life | Data not available | 1.5-31 hours (context-sensitive)[10] |

| Clearance | Data not available | High (exceeds hepatic blood flow)[10] |

Spectroscopic Data

The structural elucidation and identification of 2,5-DIPP are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 2,5-DIPP is characterized by signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The chemical shifts and coupling patterns are distinct from those of its isomers.[4]

-

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule, further confirming its structure.[11]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 2,5-DIPP. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 178, corresponding to its molecular weight. The fragmentation pattern is characterized by the loss of methyl and isopropyl groups.[3]

Applications and Future Directions

Currently, the primary application of this compound is as a pharmaceutical reference standard for the quality control of propofol formulations.[1] Its biological activities, although weaker than propofol, suggest potential avenues for further research. Its antioxidant properties could be explored in the context of developing novel therapeutic agents for conditions associated with oxidative stress. Further investigation into its modulatory effects on the GABA-A receptor and other ion channels may reveal unique pharmacological properties that could be exploited for the development of new central nervous system drugs with different profiles from propofol. A deeper understanding of its pharmacokinetic and pharmacodynamic properties is essential for any future therapeutic development.

Conclusion

This compound, a structural isomer of propofol, presents a compelling case study in structure-activity relationships. While its synthesis and basic chemical properties are well-understood, a significant gap exists in the quantitative understanding of its biological activities and pharmacokinetic profile. This technical guide has consolidated the available information on 2,5-DIPP, providing a foundation for researchers to build upon. Future studies focused on quantifying its antioxidant efficacy, elucidating its precise interactions with the GABA-A receptor, and determining its in vivo pharmacokinetic parameters are crucial for unlocking the full potential of this molecule. The detailed experimental protocols and comparative data presented herein aim to facilitate and inspire such future research endeavors.

References

- 1. Buy this compound | 35946-91-9 [smolecule.com]

- 2. Propofol | C12H18O | CID 4943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(35946-91-9) 1H NMR spectrum [chemicalbook.com]

- 5. The Experimental and Clinical Pharmacology of Propofol, an Anesthetic Agent with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. The antioxidant potential of propofol (2,6-diisopropylphenol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative study on determination of antioxidant and membrane activities of propofol and its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,4,6-triisopropylphenol(2934-07-8) 13C NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2,5-Diisopropylphenol: Physicochemical Properties, Experimental Protocols, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diisopropylphenol is an organic compound belonging to the class of aromatic monoterpenoids.[1] It is characterized by a phenol (B47542) ring substituted with two isopropyl groups at the second and fifth positions.[1] This compound is of significant interest in pharmaceutical research, primarily as a known impurity and reference standard for the widely used intravenous anesthetic, propofol (B549288) (2,6-diisopropylphenol).[2] Understanding the distinct physical, chemical, and biological characteristics of this compound is crucial for quality control in anesthetic formulations and for exploring its own potential pharmacological activities. Research indicates that like its isomer, it may possess antioxidant properties and interact with cellular mechanisms, including key signaling pathways.[1] This guide provides a comprehensive overview of the technical details of this compound.

Physicochemical Characteristics

The fundamental physical and chemical properties of this compound are summarized in the tables below. These parameters are essential for its handling, formulation, and analysis.

Identification and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,5-di(propan-2-yl)phenol | [2] |

| Synonyms | 2,5-Bis(1-methylethyl)phenol, Propofol EP Impurity D | [2] |

| CAS Number | 35946-91-9 | [2] |

| Molecular Formula | C₁₂H₁₈O | [1] |

| Molecular Weight | 178.27 g/mol | [1] |

| Appearance | Solid | [2] |

Thermal and Spectroscopic Properties

| Property | Value | Source(s) |

| Melting Point | 95.5 °C | [1] |

| Boiling Point | 263 °C at 760 mmHg | |

| Flash Point | 119.9 °C | |

| Spectral Data | Links to 1H NMR, 13C NMR, IR, and Mass Spectra are available through various chemical databases. | [3] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 35.52 mg/L @ 25 °C (estimated) | |

| Solubility in other solvents | Slightly soluble in DMSO and Methanol. | |

| pKa | 10.55 ± 0.10 (Predicted) | |

| LogP | 4.16 |

Experimental Protocols

Detailed experimental procedures are critical for the synthesis, purification, and analysis of this compound. The following sections provide methodologies adapted from protocols for the closely related and extensively studied isomer, 2,6-diisopropylphenol (propofol). These should serve as a strong starting point for laboratory work, with the acknowledgment that optimization for the 2,5-isomer may be necessary.

Synthesis: Friedel-Crafts Alkylation of Phenol

The synthesis of diisopropylphenols is commonly achieved through Friedel-Crafts alkylation of phenol with an isopropylating agent like isopropyl alcohol or propene, in the presence of an acid catalyst.[1][4]

Materials:

-

Phenol

-

Isopropyl alcohol (IPA)

-

H-beta zeolite or H-mordenite catalyst

-

Nitrogen gas supply

-

Reaction vessel with temperature and pressure control

-

Condenser

-

Stirring apparatus

Procedure:

-

Activate the acid catalyst by heating under a nitrogen flow.

-

In the reaction vessel, combine phenol and isopropyl alcohol in a desired molar ratio (e.g., 1:4 phenol to IPA).[4]

-

Introduce the activated catalyst to the mixture.

-

Heat the reaction mixture to the target temperature (e.g., 180-220 °C) under a controlled nitrogen atmosphere.[4]

-

Maintain the reaction for a set duration with continuous stirring to ensure homogeneity.

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the catalyst from the product mixture by filtration.

-

The resulting crude product will be a mixture of phenol, isopropylphenols, and diisopropylphenol isomers, including this compound.

Purification Protocol

Purification of the crude product is essential to isolate this compound from other isomers and unreacted starting materials. A multi-step purification process involving extraction and distillation is typically employed. The following is a general procedure adapted from protocols for propofol.[5]

Materials:

-

Crude this compound mixture

-

Methylene (B1212753) chloride

-

Aqueous sodium hydroxide (B78521) solution

-

Water

-

Hydrochloric acid (for acidification)

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Dissolve the crude product in methylene chloride.

-

Wash the organic solution with an aqueous sodium hydroxide solution to remove unreacted phenol and other acidic impurities.

-

Separate the aqueous and organic layers using a separatory funnel.

-

Wash the organic layer with water until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and then remove the methylene chloride using a rotary evaporator.

-

The resulting residue, enriched in diisopropylphenol isomers, is then subjected to fractional distillation under reduced pressure to separate the isomers based on their boiling points.

Analytical Methods: Gas Chromatography (GC)

Gas chromatography is a suitable method for the quantitative analysis of this compound and for assessing its purity.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column suitable for phenol analysis (e.g., a phenyl-methylpolysiloxane phase).

-

Helium or nitrogen as the carrier gas.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methylene chloride or methanol.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations of a certified reference material of this compound.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Detector temperature: 300 °C

-

Oven temperature program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

Analysis: Inject equal volumes of the standard and sample solutions into the gas chromatograph.

-

Quantification: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

This compound, similar to its anesthetic isomer propofol, exhibits biological activity by modulating key components of the central nervous system. Its primary known interaction is with the GABA-A receptor, which leads to downstream effects on intracellular signaling cascades.

Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. This compound is known to be a positive allosteric modulator of the GABA-A receptor.[6] This means it binds to a site on the receptor that is distinct from the GABA binding site and enhances the effect of GABA.[6] This potentiation of GABAergic signaling leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability. Studies on the related compound propofol suggest that the alpha subunit of the GABA-A receptor plays a significant role in the efficacy of this modulation.[7]

Downstream Signaling: The ERK/MAPK Pathway

Activation of the GABA-A receptor can influence various intracellular signaling cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade.[8] The ERK/MAPK pathway is a crucial signaling route that regulates a wide array of cellular processes, including gene expression, cell proliferation, and differentiation.[9] While the precise mechanism of how this compound specifically influences this pathway is still under investigation, it is hypothesized that the changes in intracellular ion concentrations and neuronal activity resulting from GABA-A receptor modulation can trigger this downstream cascade.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

Applications in Research and Drug Development

The primary application of this compound is as a certified reference material for the quality control of propofol formulations.[1] Its presence as an impurity must be monitored to ensure the safety and efficacy of the anesthetic.[1] Furthermore, its own biological activities, such as its antioxidant potential and its effects on GABA-A receptors and downstream signaling pathways, make it a compound of interest for further pharmacological and toxicological research.

Conclusion

This compound is a molecule of significant importance in the pharmaceutical industry, primarily due to its relationship with propofol. A thorough understanding of its physical and chemical properties is essential for its use as a reference standard and for the development of effective purification strategies for propofol. Moreover, its own biological interactions, particularly with the GABA-A receptor and downstream signaling pathways, warrant further investigation to fully elucidate its pharmacological profile. This guide provides a foundational technical overview to support ongoing research and development efforts involving this compound.

References

- 1. Buy this compound | 35946-91-9 [smolecule.com]

- 2. This compound | C12H18O | CID 93189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(35946-91-9) 1H NMR [m.chemicalbook.com]

- 4. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL - Patent 0783473 [data.epo.org]

- 6. Frontiers | Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae [frontiersin.org]

- 7. α Subunit Isoform Influences GABAA Receptor Modulation by Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism: ERK signaling, drug addiction and behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 2,5-Diisopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2,5-Diisopropylphenol, a known impurity and metabolite of the anesthetic agent Propofol (B549288). Understanding these physicochemical properties is critical for the development of stable pharmaceutical formulations and robust analytical methods. This document summarizes available data on the solubility of this compound in various solvents and its stability under forced degradation conditions. Detailed experimental protocols for determining these parameters are also provided, along with visual representations of relevant metabolic pathways and experimental workflows to aid in research and development.

Introduction

This compound is a phenolic compound structurally related to Propofol (2,6-diisopropylphenol).[1] It is recognized as Propofol EP Impurity D and is of significant interest in pharmaceutical development due to its potential to inhibit the metabolism of propofol.[1][2][3] Specifically, this compound has been shown to inhibit the glucuronidation of propofol, a primary metabolic pathway mediated by the UGT1A9 enzyme.[2][3] A thorough understanding of the solubility and stability of this compound is therefore essential for controlling its levels in drug products and for its use as a reference standard in analytical testing.[4]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1][5] |

| Molecular Weight | 178.27 g/mol | [5] |

| Melting Point | 95.5 °C | [5] |

| Boiling Point | 263 °C at 760 mmHg | [1] |

| Density | 0.948 g/cm³ | [1] |

| pKa (Predicted) | 10.55 ± 0.10 | [1][6] |

| Appearance | Solid | [5] |

Solubility Profile

This compound is characterized by its hydrophobic isopropyl groups, which results in limited aqueous solubility. It is generally soluble in organic solvents.[7]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is limited in publicly available literature. Table 2 summarizes the available qualitative information. Researchers are encouraged to determine quantitative solubility in relevant solvent systems using the protocol outlined in Section 5.1.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Reference |

| Water | Sparingly soluble | [7] |

| DMSO | Slightly Soluble | [1][6][8] |

| Methanol (B129727) | Slightly Soluble | [1][6][8] |

| Ethanol | Soluble | [7] |

| Acetone | Soluble | [7] |

| Hydrocarbons | Soluble | [7] |

Factors Influencing Solubility

-

Temperature: The solubility of phenolic compounds generally increases with temperature.[7]

-

pH: As a weak acid, the solubility of this compound is expected to increase in alkaline solutions due to the formation of the more soluble phenolate (B1203915) salt.

-

Co-solvents: The use of organic co-solvents in aqueous solutions can significantly enhance the solubility of hydrophobic compounds like this compound.

Stability Profile

The stability of this compound is a critical parameter for its use as an analytical standard and for controlling its levels in pharmaceutical products. Stability testing is typically performed using forced degradation studies as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2).[9][10] These studies deliberately stress the molecule to identify potential degradation pathways and products.[11][12][13]

Forced Degradation Studies

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Reagents and Conditions | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heated at 60-80°C | To assess degradation in acidic environments.[11] |

| Base Hydrolysis | 0.1 M NaOH, heated at 60-80°C | To evaluate stability in alkaline conditions.[11] |

| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | To determine susceptibility to oxidative degradation.[11] |

| Thermal Degradation | 70-80°C, solid state or in solution | To investigate the effect of heat on stability.[11] |

| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To assess degradation upon light exposure.[14] |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[15][16]

Objective: To determine the solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, buffer solution)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]

-

After shaking, allow the vial to stand to let undissolved solids settle.

-

Centrifuge the solution to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting forced degradation studies on this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

High-purity water and other solvents for HPLC

-

pH meter

-

Temperature-controlled oven/water bath

-

Photostability chamber

-

HPLC-UV/DAD or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Heat the mixture at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw a sample, cool, and neutralize with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Heat the mixture at 80°C for specified time points.

-

Withdraw samples, cool, and neutralize with 0.1 M HCl.

-

Dilute and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% H₂O₂.

-

Keep the solution at room temperature for specified time points.

-

Dilute and analyze by HPLC.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound in a temperature-controlled oven at 80°C.

-

Sample at various time points, dissolve/dilute as necessary, and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Analyze the samples by HPLC, ensuring a control sample is protected from light.

-

-

Analysis:

-